molecular formula C24H27N5O2 B2599245 4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide CAS No. 899970-30-0

4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

Cat. No.: B2599245
CAS No.: 899970-30-0
M. Wt: 417.513
InChI Key: WVHSXVKSNBKHKL-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide is a chemical compound with a complex structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.

    Indole derivatives: Possess various biological activities, including antiviral and anticancer properties.

Uniqueness

4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an ethoxy group, piperazine, and pyridazine rings makes it a versatile compound for various research purposes .

Properties

IUPAC Name

4-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-3-31-21-9-7-18(8-10-21)24(30)25-20-6-4-5-19(17-20)22-11-12-23(27-26-22)29-15-13-28(2)14-16-29/h4-12,17H,3,13-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHSXVKSNBKHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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